2-(3-Bromophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3-Bromophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and an amine group on an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenyl-substituted ethan-1-amine.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity to enzymes or receptors. The amine group can participate in hydrogen bonding, enhancing the compound’s interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Shares the bromine and phenyl ring but differs in the functional groups attached.
2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Contains a bromophenyl group but has a different heterocyclic structure.
Uniqueness: 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine is unique due to the combination of bromine and fluorine atoms on the ethan-1-amine backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(3-Bromophenyl)-2,2-difluoroethan-1-amine, often encountered in its hydrochloride form, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : C₉H₈BrF₂N
- Molecular Weight : 272.52 g/mol
- Functional Groups : Contains a bromophenyl group and a difluoroethane backbone.
These structural attributes contribute to its reactivity and interactions with biological systems.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound can bind to various receptors or enzymes, leading to alterations in their activity. This mechanism is crucial for understanding its potential therapeutic applications, particularly in cancer treatment and antifungal activity.
Pharmacological Applications
-
Antitumor Activity :
- Preliminary studies indicate that this compound may exhibit anti-tumor properties by acting as a selective estrogen receptor down-regulator (SERD). It has shown promise against several breast cancer cell lines, including MCF-7 and BT474.
- A study highlighted that compounds similar to this compound could inhibit uncontrolled cellular proliferation associated with malignancies .
- Antifungal Activity :
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, this compound was tested on various breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the down-regulation of estrogen receptors, which are pivotal in the growth of certain breast cancers.
Case Study 2: Antifungal Properties
A comparative study evaluated the antifungal efficacy of various butenolide compounds against Sclerotinia sclerotiorum. The introduction of the difluorinated ethane structure in some derivatives led to enhanced antifungal activity. Scanning electron microscopy (SEM) revealed that treated fungal cells exhibited significant morphological changes, suggesting disruption of cellular integrity .
Comparative Analysis with Similar Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-(3-Chlorophenyl)-2,2-difluoroethan-1-amine | C₉H₈ClF₂N | Lacks bromine; different halogen reactivity |
1-(3-Bromophenyl)-2,2-difluoroethan-1-one | C₉H₈BrF₂O | Contains a carbonyl group instead of an amine |
4-Bromo-N,N-diethylbenzenepropane | C₁₄H₁₈BrN | Larger structure; more complex substituents |
The presence of the bromine atom in this compound enhances its biological activity compared to its analogs by facilitating specific interactions that are not possible with other halogens .
Properties
CAS No. |
1379358-49-2 |
---|---|
Molecular Formula |
C8H8BrF2N |
Molecular Weight |
236.06 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H,5,12H2 |
InChI Key |
RPNKVLYXVHFSNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)(F)F |
Origin of Product |
United States |
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